3-Amino-5-fluorobenzamide

Description

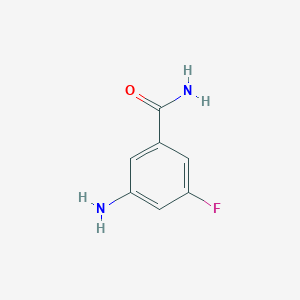

3-Amino-5-fluorobenzamide (CAS: 1036757-40-0) is a fluorinated benzamide derivative with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . The compound features a benzamide backbone substituted with an amino (-NH₂) group at the 3-position and a fluorine atom at the 5-position.

Properties

IUPAC Name |

3-amino-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBNJYARAWCSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676371 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036757-40-0 | |

| Record name | 3-Amino-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluorobenzamide typically involves the substitution of fluorine at the 5-position of a benzamide ring. One common method starts with 3-nitro-5-fluorobenzamide, which undergoes reduction to form the desired compound . The reaction conditions often include the use of reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available precursors. The process generally includes nitration, reduction, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as iron powder and hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Amino-5-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethylthio (-SCF₃) group in 3-Amino-5-[(trifluoromethyl)thio]benzamide significantly increases LogP (2.45 vs. 1.79), enhancing membrane permeability but reducing solubility . The nitro (-NO₂) group in 3-Fluoro-5-nitrobenzamide lowers LogP (1.12) due to its electron-withdrawing nature, making it more polar but less bioavailable .

Positional Isomerism: 2-Aminobenzamide lacks fluorine and exhibits higher solubility (5 g/L) and lower LogP (0.68) compared to this compound, highlighting the impact of substituent position on physicochemical behavior .

Research and Industrial Implications

- Drug Design: The fluorine and amino groups in this compound balance lipophilicity and target engagement, making it a promising scaffold for kinase inhibitors.

- Limitations : Low solubility and discontinued commercial status may hinder large-scale applications .

- Future Directions : Structural hybridization (e.g., introducing solubilizing groups like PEG) could improve bioavailability while retaining bioactivity.

Biological Activity

3-Amino-5-fluorobenzamide (CAS Number: 1499211-62-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzamide structure with an amino group at the meta position and a fluorine atom at the para position. Its molecular formula is C7H7FN2O, and it exhibits various chemical properties that influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the amino and fluorine groups can enhance its binding affinity and specificity. For instance:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting conditions like Alzheimer's disease through modulation of β-secretase activity (BACE1) .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types have been documented:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.0 |

| A549 (Lung Cancer) | 10.0 |

These results indicate promising potential for further development as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In animal studies, administration of this compound showed a reduction in neuroinflammation and neuronal apoptosis, suggesting its utility in treating conditions like Alzheimer's disease .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in decreased amyloid plaque formation and improved cognitive function as measured by behavioral tests .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth through apoptosis induction, with notable efficacy against breast and lung cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods, including acylation techniques and reduction reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological profile. Modifications to the amino or fluorine groups can significantly impact its biological efficacy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into how structural changes may enhance or diminish biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.